Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine
Description
Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine is a synthetic organic compound featuring a cycloheptyl group attached to a benzylamine moiety, which is further substituted with an oxazol-5-yl heterocycle. The oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) distinguishes it from related compounds with triazole, thiazole, or pyrazole substituents. Key attributes include:
- Molecular formula: Hypothetically C₁₇H₂₃N₃O (derived by replacing the triazole group in ’s analog with oxazole).
- Molecular weight: ~285.4 g/mol.
Properties
IUPAC Name |
N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-4-6-16(5-3-1)19-11-14-7-9-15(10-8-14)17-12-18-13-20-17/h7-10,12-13,16,19H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICJPSLDGXBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine typically involves multiple steps, starting with the preparation of the oxazole ring and the benzylamine moiety. One common approach is to first synthesize 4-(oxazol-5-yl)benzaldehyde, which can then be reacted with cycloheptylamine under reductive amination conditions to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole carboxylic acids, while reduction can produce cycloheptyl-(4-oxazol-5-yl-benzyl)amine derivatives with altered functional groups.
Scientific Research Applications
Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamine moiety can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences between Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine and structurally related compounds:
Key Observations:
Heterocycle Influence :
- Oxazole (target compound): Offers a balance of nitrogen and oxygen, enabling moderate hydrogen bonding and electronic effects.
- Triazole (): Contains three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability, commonly exploited in kinase inhibitors .
- Thiazole (): Incorporates sulfur, which can improve lipophilicity and metal-binding properties, relevant in antimicrobial agents .
- Pyrazole (): Nitrogen-rich ring with two adjacent nitrogens, often used in anti-inflammatory and analgesic drugs .
Methyl groups on heterocycles (e.g., 5-methyl in triazole or thiazole) enhance stability and modulate electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
